molecular formula C27H18ClN5OS B11678024 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11678024
M. Wt: 496.0 g/mol
InChI Key: VILHNEMUQMNLEI-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a pyrazole ring, a thiazolo-triazole core, and multiple aromatic substituents, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo-triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: stands out due to its unique combination of structural features, including the pyrazole and thiazolo-triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18ClN5OS

Molecular Weight

496.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H18ClN5OS/c1-17-7-9-19(10-8-17)25-29-27-33(31-25)26(34)23(35-27)15-20-16-32(22-5-3-2-4-6-22)30-24(20)18-11-13-21(28)14-12-18/h2-16H,1H3/b23-15-

InChI Key

VILHNEMUQMNLEI-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.